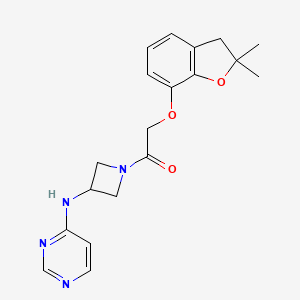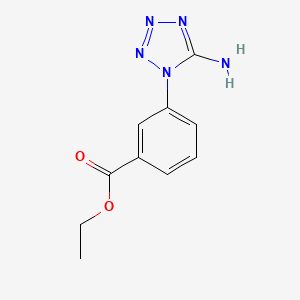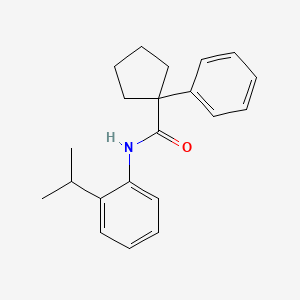
N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formanilide is an organic compound with the formula C6H5NHCHO . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of formanilide consists of a formamide group (HCONH) attached to a phenyl group (C6H5) . The structure of “N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide” would be similar, with additional isopropyl and phenylcyclopentyl groups attached to the phenyl group.Chemical Reactions Analysis
Formanilides, like other amides, can participate in various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The “this compound” might exhibit similar reactivity.Physical And Chemical Properties Analysis
Formanilide is a solid at room temperature, with a melting point of 46-48 °C and a boiling point of 166 °C at 14 mmHg . It is soluble in water . The properties of “this compound” might be similar, but could vary due to the additional groups.Wissenschaftliche Forschungsanwendungen
Synthesis of Isocyanides
A novel approach for the synthesis of isocyanides from N-substituted formamides using chlorophosphate compounds has been developed. This method, employing various chlorophosphate reagents and tertiary amines, enables the production of both alkyl and aryl isocyanides with high yields, showcasing the potential of N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide in generating isocyanides which are valuable intermediates in pharmaceutical and agrochemical industries (Kobayashi et al., 2011).
Modelling of Stable Conformations
The computational analysis of formamide and its derivatives, including N-substituted formamides, for the prediction of stable molecular conformations has been conducted. This research is crucial for understanding the structural dynamics of formamide derivatives in the development of new chemical entities (Walther, 1987).
Oxidative Addition in Palladium Complexes
Research on the oxidative addition of N-(2-iodophenyl)formamide to palladium complexes has provided insights into the mechanisms of complex formation and the potential for creating novel palladium-based catalysts. This area of study is significant for advancing catalytic processes in organic synthesis (Vicente-Hernández et al., 2016).
N-Formylation of Amines
The use of formyloxyacetoxyphenylmethane as an N-formylating agent for amines, amino acids, and peptides has been explored. This application demonstrates the versatility of N-substituted formamides in synthesizing a wide range of N-formylated products under mild conditions, which is valuable for peptide synthesis and modifications (Chapman et al., 2017).
Integration into Nanowire Device Fabrication
In the development of nanowire-based electronic devices, the precursor formamide 1 has been utilized due to the instability of isocyanides in air. This research indicates the potential for incorporating this compound into the fabrication of nanoscale devices, highlighting its role in the synthesis of silicon nanowires (He et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-phenyl-N-(2-propan-2-ylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16(2)18-12-6-7-13-19(18)22-20(23)21(14-8-9-15-21)17-10-4-3-5-11-17/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJVOUTDLAFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

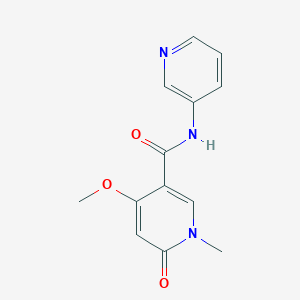

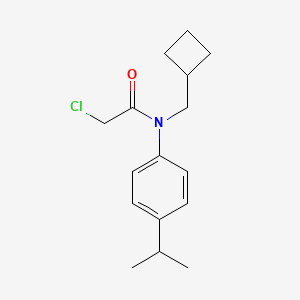
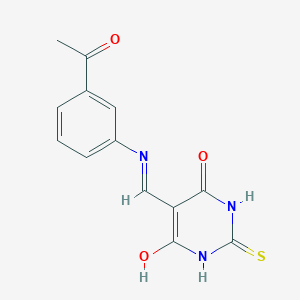
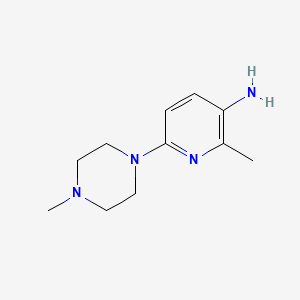
![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)

![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2700962.png)


